(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-cyclopropyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCLFBGHCDKJW-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C\C(=O)O)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The HWE reaction proceeds via a two-step mechanism:
- Deprotonation of the phosphonate ester by a strong base (e.g., NaH or KHMDS) to form a stabilized ylide.
- Nucleophilic attack on the aldehyde, followed by elimination of the phosphate group to yield the (E)-configured alkene.
A representative protocol from recent literature involves:
- Aldehyde substrate : Benzaldehyde derivatives
- Phosphonate reagent : Diethyl (cyclopropylmethyl)phosphonate
- Base : Potassium hexamethyldisilazide (KHMDS)
- Solvent : Tetrahydrofuran (THF) at −78°C
This method achieves >98% (E)-selectivity due to the steric bulk of the phosphonate group, which favors trans-addition.
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base strength | pKa > 25 | Maximizes ylide formation |
| Temperature | −78°C to 0°C | Reduces side reactions |
| Solvent polarity | Low (THF, DCM) | Enhances selectivity |
Industrial-scale adaptations employ continuous flow reactors to maintain low temperatures and improve mixing efficiency.
Wittig Reaction with Cyclopropane-Substituted Ylides
The Wittig reaction remains a cornerstone for synthesizing α,β-unsaturated acids. For the target compound, triphenylphosphonium ylides bearing cyclopropyl groups react with aromatic aldehydes.
Standard Protocol
A modified Wittig procedure utilizes:
- Ylide precursor : (Cyclopropylmethyl)triphenylphosphonium bromide
- Base : Sodium hydride (NaH)
- Aldehyde : Benzaldehyde
- Solvent : Dimethylformamide (DMF) at 80°C
Reaction equation :
$$
\text{PhCHO} + \text{Ph}3\text{P=CH-C}3\text{H}5 \rightarrow \text{this compound} + \text{Ph}3\text{P=O}
$$
This method yields 65–75% product with 85:15 (E:Z) selectivity. Post-reaction hydrolysis with aqueous NaOH converts esters to carboxylic acids.
Limitations and Solutions
- Ylide stability : Cyclopropane strain increases ylide reactivity but reduces shelf life. In situ generation using NaH or KOtBu mitigates decomposition.
- Byproducts : Triphenylphosphine oxide contaminates the product. Industrial processes employ membrane filtration or crystallization for purification.
Aldol Condensation Strategies
Aldol condensation between cyclopropane acetates and benzaldehydes offers a metal-free alternative.
Base-Catalyzed Method
A reported aldol protocol uses:
- Donor : Cyclopropylacetic acid
- Acceptor : 3-Phenylpropanal
- Catalyst : Piperidine (10 mol%)
- Solvent : Toluene under reflux
Key steps :
- Enolate formation at the α-position of cyclopropylacetic acid.
- Nucleophilic attack on the aldehyde carbonyl.
- Dehydration to form the α,β-unsaturated system.
Yields reach 60–68% with 90% (E)-selectivity. Microwave-assisted heating reduces reaction time from 24 h to 2 h.
Acid-Catalyzed Variant
Lewis acids like BF₃·OEt₂ promote conjugate addition-elimination pathways:
$$
\text{Cyclopropylacetic acid} + \text{PhCHO} \xrightarrow{\text{BF}_3} \text{(2E)-product}
$$
This method achieves 55% yield but requires careful pH control to prevent cyclopropane ring opening.
Decarboxylative Cross-Coupling
Emerging methodologies employ transition-metal-catalyzed decarboxylation to construct the cyclopropane-arene linkage.
Palladium-Catalyzed Protocol
- Substrate : 3-Cyclopropylacrylic acid
- Coupling partner : Phenylboronic acid
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : XPhos (10 mol%)
- Base : Cs₂CO₃ in DMF/H₂O
Reaction :
$$
\text{CH}2=\text{C(C}3\text{H}5)\text{COOH} + \text{PhB(OH)}2 \rightarrow \text{(2E)-product} + \text{B(OH)}_3
$$
This method provides 82% yield with excellent retention of alkene geometry.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance HWE and Wittig reactions:
Green Chemistry Innovations
- Solvent replacement : Switch from THF to cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst recycling : Magnetic nanoparticle-supported phosphines enable >10 reuse cycles.
Analytical Validation
Purity Assessment
| Technique | Criteria | Typical Results |
|---|---|---|
| HPLC (C18 column) | Retention time: 8.2 min | Purity >99% |
| ¹H NMR (400 MHz) | δ 6.3–6.5 (d, J=16 Hz) | Confirms (E)-geometry |
Stability Studies
The compound exhibits:
Comparative Analysis of Methods
| Method | Yield (%) | (E)-Selectivity | Scalability |
|---|---|---|---|
| HWE Olefination | 75–90 | >98% | Excellent |
| Wittig Reaction | 65–75 | 85% | Moderate |
| Aldol Condensation | 55–68 | 90% | Limited |
| Decarboxylative Coupling | 80–85 | 99% | Emerging |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Substituted cyclopropyl or phenyl derivatives.
Scientific Research Applications
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of (2E)-3-aryl/alkylprop-2-enoic acids. Key structural analogs and their differentiating features are outlined below:
*Calculated based on molecular formula.
Key Comparisons:
Acidity: The cyclopropyl group in the target compound may slightly lower acidity compared to electron-withdrawing substituents (e.g., -CF₃ in EN300-833126, pKa ~4.8) due to its inductive effects . Caffeic acid’s phenolic -OH groups make it significantly more acidic (pKa ~4.3 for the carboxylic acid and ~8.5 for phenolic protons) .
Hydrogen Bonding and Crystal Packing :
- The cyclopropyl group’s strain may disrupt planar hydrogen-bonding networks observed in caffeic acid, which forms robust O-H···O interactions .
- Methyl-substituted analogs (e.g., 2,4,5-trimethylphenyl) exhibit weaker hydrogen bonding due to steric hindrance, leading to less dense crystal structures .
Solubility and Bioactivity :
- Methoxy and trifluoromethyl groups (EN300-833126) enhance lipid solubility, making such derivatives more suitable for membrane penetration in drug design .
- Caffeic acid’s dihydroxyphenyl group confers antioxidant properties, while the cyclopropyl-phenyl combination in the target compound may favor stability in acidic environments .
Biological Activity
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, commonly referred to as 3-cyclopropylacrylic acid, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a cyclopropyl group and a phenyl group attached to a prop-2-enoic acid backbone , characterized by a double bond between the second and third carbon atoms. This unique structure contributes to its reactivity and interaction with biological targets, enhancing its potential therapeutic properties.
| Property | Details |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 188.23 g/mol |
| Functional Groups | Carboxylic acid, alkene |
| Structural Features | Cyclopropyl and phenyl substituents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This can lead to various biological effects:
- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, suggesting a role in cancer therapy. Its mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.
In Vitro Studies
Recent studies have assessed the biological activity of this compound through various in vitro assays:
- Anti-inflammatory Assays : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Tests : In cancer cell lines, this compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.
Case Studies
Several case studies have highlighted the compound's efficacy:
- A study investigating its effects on rheumatoid arthritis models showed a reduction in joint inflammation and pain scores when administered chronically.
- In cancer research, this compound was tested against various tumor cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
Potential Applications
Given its promising biological activities, this compound holds potential for various applications:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory drugs.
- Cancer Therapy : Further research could lead to novel anticancer agents targeting specific signaling pathways involved in tumor growth.
- Material Science : Its unique structural properties may be exploited in the synthesis of advanced materials or polymers with specific functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, and how can stereochemical purity be ensured?
- Methodological Answer: The compound can be synthesized via Knoevenagel condensation between cyclopropanecarbaldehyde and phenylacetic acid derivatives under acidic catalysis. To ensure stereochemical control (E-configuration), use microwave-assisted synthesis with DBU (1,8-diazabicycloundec-7-ene) as a base, which favors trans-selectivity. Purification via recrystallization in ethanol/water mixtures enhances purity. Stereochemical validation requires NOESY NMR to confirm the absence of Z-isomer coupling or HPLC with chiral columns .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer:
- Spectroscopy: Use 1H/13C NMR to identify vinyl proton coupling constants (J = 12–16 Hz for E-isomers) and cyclopropane ring protons (δ 0.5–1.5 ppm). FT-IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹).
- Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate HOMO-LUMO gaps, which predict reactivity. Compare with X-ray crystallography data if single crystals are obtainable .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) detects impurities <0.5%.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decarboxylation or cyclopropane ring-opening products. Store the compound at –20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s α,β-unsaturated motif for covalent interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Compare with structural analogs (e.g., cinnamic acid derivatives in ) to refine SAR models .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or compound degradation . Mitigate by:
- Standardizing cell viability assays (MTT/XTT) with controls for pH and temperature.
- Validating compound integrity pre-/post-assay via UPLC-QTOF .
- Applying multivariate statistical analysis (PCA) to isolate confounding variables .
Q. How does the cyclopropane ring influence metabolic stability in vivo?
- Methodological Answer: Assess using hepatic microsomal assays (human/rat) to measure intrinsic clearance. The cyclopropane’s strain may reduce CYP450-mediated oxidation . Compare with non-cyclopropyl analogs (e.g., 3-phenylpropanoic acid) via LC-MS/MS metabolite profiling . For in vivo validation, use radiolabeled (14C) compound in pharmacokinetic studies .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
- Methodological Answer: Scaling asymmetric catalysis (e.g., Evans oxazolidinones) risks racemization. Solutions include:
- Flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >98%).
- In situ monitoring via polarimetry or Raman spectroscopy to detect ee drift.
- Dynamic kinetic resolution to recycle undesired enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
